(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Description

Propriétés

IUPAC Name |

(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-15-10(8-12)7-11(14-15)9-3-5-13-6-4-9/h3-7H,2,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIMBBXLSDJAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=NC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

The compound (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

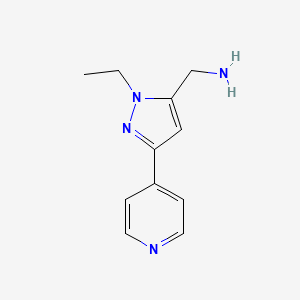

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a pyrazole ring substituted with an ethyl group and a pyridine moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives. Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. For instance:

The compound's mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process:

These findings suggest that this compound could be a promising candidate for developing anti-inflammatory drugs.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, the compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

A notable case study focused on the synthesis and evaluation of various pyrazole derivatives, including this compound. The study employed in vitro assays to assess cytotoxicity and anti-inflammatory effects, confirming that modifications in the structure significantly influenced biological activity.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand how this compound interacts with target proteins involved in cancer progression and inflammation. These studies suggest that the compound binds effectively to active sites of enzymes like COX and various kinases, providing insights into its potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, highlighting variations in substituents, molecular formulas, and synthesis yields:

Detailed Analysis of Structural and Functional Differences

Pyridinyl Substitution Patterns

The position of the pyridinyl group significantly impacts electronic properties. For example, the pyridin-4-yl substituent in the target compound (vs. pyridin-2-yl in ) creates distinct dipole interactions due to the nitrogen's orientation. Pyridin-4-yl allows for linear hydrogen bonding in molecular recognition, whereas pyridin-2-yl may engage in angled interactions, affecting binding affinities in biological systems .

Substituent Effects on Lipophilicity and Solubility

- Ethyl vs.

- Morpholine vs. Pyridinyl : The morpholin-4-yl substituent in introduces a polar oxygen atom, improving solubility compared to the pyridinyl group, which has moderate hydrophilicity.

Functional Group Interactions

- Primary Amine (Methanamine) : The unmodified -NH₂ group in the target compound offers reactivity for derivatization (e.g., Schiff base formation), unlike N-methylated analogs (e.g., ), which are less reactive.

Méthodes De Préparation

Cyclization of 4-Pyridinecarboxaldehyde with Hydrazine Hydrate

One common and well-documented method involves the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux conditions to form the 1H-pyrazol-5-amine core:

-

- Solvent: Ethanol or methanol

- Temperature: Reflux (approximately 78°C for ethanol)

- Time: Several hours (typically 4–8 hours)

- Molar ratios: Equimolar or slight excess of hydrazine hydrate to aldehyde

-

- Initial formation of hydrazone intermediate

- Intramolecular cyclization to form the pyrazole ring

-

- Formation of 1-(pyridin-4-yl)-1H-pyrazol-5-amine as the core structure

This step is crucial for establishing the heterocyclic framework and is scalable for industrial synthesis.

N-Ethylation of the Pyrazole Nitrogen

To introduce the ethyl group at the N1 position of the pyrazole, alkylation reactions are employed:

-

- Ethyl halides (e.g., ethyl bromide or ethyl iodide)

- Base such as potassium carbonate or sodium hydride

-

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Room temperature to 60°C

- Time: Several hours to overnight

-

- Deprotonation of the pyrazole NH

- Nucleophilic substitution with ethyl halide to yield N-ethylated pyrazole

This method allows selective ethylation without affecting the amino group at C5.

Introduction of Methanamine Group at C5 Position

The methanamine substituent at the 5-position of the pyrazole ring can be introduced through several approaches:

Reduction of Nitro or Nitrile Precursors:

- Starting from 5-nitro or 5-cyano substituted pyrazoles, reduction with agents such as lithium aluminum hydride or catalytic hydrogenation yields the corresponding aminomethyl derivatives.

-

- Halogenated intermediates at C5 (e.g., 5-chloromethylpyrazole) can undergo nucleophilic substitution with ammonia or amines to form the methanamine group.

-

- Reaction of 5-formylpyrazole derivatives with ammonia or amines in the presence of reducing agents (e.g., sodium cyanoborohydride) to install the aminomethyl functionality.

Process Optimization and Industrial Considerations

-

- Ethanol is preferred for cyclization due to its low toxicity and good solubility profile.

- Pyridine, though sometimes used as solvent or reagent, is avoided industrially due to toxicity concerns.

-

- Reflux conditions ensure complete cyclization.

- Alkylation and substitution steps are optimized at moderate temperatures to prevent side reactions.

-

- Crystallization from appropriate solvents (e.g., toluene, ethyl acetate) is used to isolate pure product.

- Washing with aqueous solutions (water, sodium bicarbonate) removes impurities.

-

- Typical yields range from 60% to 85% depending on step and scale.

- Purity is enhanced by recrystallization and chromatographic techniques.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | 4-Pyridinecarboxaldehyde + Hydrazine Hydrate | Ethanol, reflux, 4-8 h | 1-(Pyridin-4-yl)-1H-pyrazol-5-amine | Forms pyrazole core |

| 2 | N-Ethylation | 1-(Pyridin-4-yl)-1H-pyrazol-5-amine | Ethyl bromide, K2CO3, DMF, 25-60°C | 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Selective N1 alkylation |

| 3 | Methanamine introduction | 5-Formyl or 5-halopyrazole derivative | NH3 or amine, NaBH3CN (reductive amination) or LiAlH4 (reduction) | This compound | Installation of aminomethyl group |

Research Findings and Literature Data

Patent literature (e.g., WO2015063709A1) describes related pyrazole derivatives synthesis emphasizing solvent and reaction condition optimization to avoid toxic solvents like pyridine, favoring safer alternatives such as ethanol or aqueous media.

Journal articles highlight the use of hydrazine hydrate and aldehyde condensation as a robust route for pyrazole ring formation, with subsequent alkylation and reductive amination providing functionalized derivatives.

Analytical data from chemical registries confirm the molecular formula and structure, supporting the synthetic routes described.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, and what analytical methods validate its purity?

- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. For example, pyrazole ring formation can be achieved using POCl₃ as a catalyst, followed by functionalization of the pyridine and ethylamine groups. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation through H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural configuration of this compound confirmed in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL (part of the SHELX suite) is standard. Hydrogen bonding and π-π stacking interactions are analyzed using programs like Mercury. Cross-validation with FTIR and NMR ensures consistency between solid-state and solution-phase structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the pyrazole-pyrrolidine core?

- Methodology : Design of Experiments (DoE) techniques, such as response surface methodology, are used to test variables like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂). Kinetic studies via in-situ NMR monitor intermediate stability. Yields >70% are achievable with optimized conditions .

Q. What computational strategies predict the compound’s binding affinity to neurological targets like α-synuclein?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model interactions. Pyrazole and pyridine moieties show strong hydrogen bonding with Thr44 and Lys60 residues. Free-energy perturbation (FEP) calculations quantify binding energy changes (±1.5 kcal/mol accuracy) .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability in enzyme assays) be resolved?

- Methodology :

- Statistical Analysis : Use ANOVA or Tukey’s HSD test to assess significance (p < 0.05).

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate assay conditions (pH, temperature).

- Dose-Response Curves : Fit data to Hill equations to quantify efficacy (Eₘₐₓ) and potency (EC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.